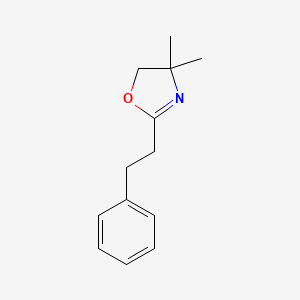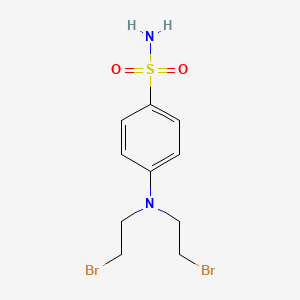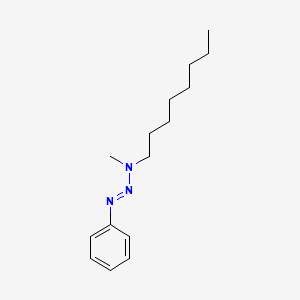
N-Methyl-N-phenyldiazenyl-octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyldiazenyl-octan-1-amine is a chemical compound with the molecular formula C15H25N3 It is known for its unique structure, which includes a diazenyl group (N=N) bonded to a phenyl ring and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyldiazenyl-octan-1-amine typically involves the reaction of aniline derivatives with alkylating agents. One common method is the diazotization of aniline followed by coupling with an octylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dimethyl carbonate and catalysts like aluminum oxide are often employed to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyldiazenyl-octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-Methyl-N-phenyldiazenyl-octan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyldiazenyl-octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenyldiazenyl-hexan-1-amine
- N-Methyl-N-phenyldiazenyl-decan-1-amine
- N-Methyl-N-phenyldiazenyl-dodecan-1-amine
Uniqueness
N-Methyl-N-phenyldiazenyl-octan-1-amine is unique due to its specific octyl chain length, which influences its physical and chemical properties. This compound’s reactivity and applications may differ from those of its analogs with shorter or longer alkyl chains.
Properties
CAS No. |
66974-81-0 |
|---|---|
Molecular Formula |
C15H25N3 |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-methyl-N-phenyldiazenyloctan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-3-4-5-6-7-11-14-18(2)17-16-15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3 |
InChI Key |
YQXDHBMGKYAXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


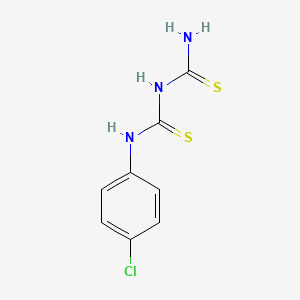

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
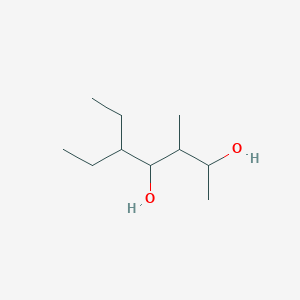
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
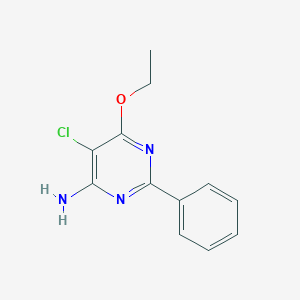
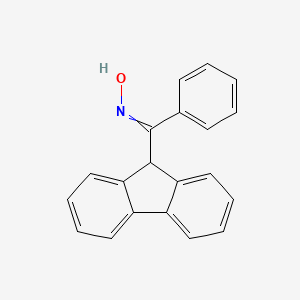
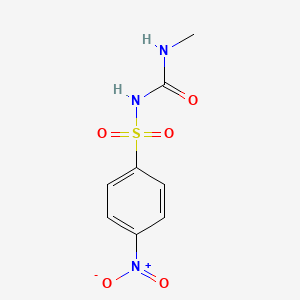
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
